

The Multifaceted Roles of 1,3-Dicyclohexylthiourea: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dicyclohexylthiourea

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Abstract

1,3-Dicyclohexylthiourea, a versatile organosulfur compound, has garnered significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and burgeoning applications. With a molecular formula of $C_{13}H_{24}N_2S$ and a molecular weight of approximately 240.41 g/mol, this compound serves as a key intermediate in organic synthesis, a robust corrosion inhibitor, and a scaffold of interest in medicinal chemistry.^[1] This document details its physicochemical characteristics, provides explicit experimental protocols for its synthesis and application, and explores its emerging role in the modulation of biological pathways, offering a valuable resource for professionals in chemical and pharmaceutical research.

Core Properties of 1,3-Dicyclohexylthiourea

1,3-Dicyclohexylthiourea is a white crystalline solid at room temperature.^{[2][3]} Its structural features, particularly the two cyclohexyl groups attached to the thiourea core, impart unique solubility and reactivity characteristics. A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{13}H_{24}N_2S$	[1]
Molecular Weight	240.41 g/mol	[1]
CAS Number	1212-29-9	[1]
Appearance	White crystalline solid	[2] [3]
Melting Point	178-181 °C	[1]
Solubility	Insoluble in water	[2] [3]
Boiling Point	345.3 °C at 760 mmHg	
Flash Point	162.6 °C	
Density	1.05 g/cm ³	

Table 1: Physicochemical Properties of **1,3-Dicyclohexylthiourea**

Experimental Protocols

Synthesis of 1,3-Dicyclohexylthiourea

A common and efficient method for the synthesis of **1,3-Dicyclohexylthiourea** involves the reaction of thiourea with cyclohexylamine in the presence of a catalyst.

Materials:

- Thiourea
- Cyclohexylamine
- Polyethylene glycol 400 (PEG-400)
- Water

Procedure:

- In a reaction vessel, combine 12 mmol of thiourea, 20 mmol of cyclohexylamine, and 0.12 mmol of PEG-400 in 18 mL of water.
- Heat the mixture to reflux under normal atmospheric pressure.
- Maintain the reflux for 24 hours.
- After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
- Filter the mixture to collect the solid product. The filtrate, containing the catalyst and solvent, can be recovered.
- Wash the collected solid with water.
- Dry the purified product to obtain **1,3-Dicyclohexylthiourea**.

This protocol has been reported to yield approximately 2.3 g of N,N'-dicyclohexylthiourea, corresponding to a yield of 86%, with a melting point of 178-181°C.

Application as a Corrosion Inhibitor for Mild Steel

1,3-Dicyclohexylthiourea has demonstrated efficacy as a corrosion inhibitor for mild steel in saline environments. The following protocol outlines a typical weight loss study to evaluate its performance.

Materials:

- Mild steel specimens (e.g., 4 cm x 1 cm x 0.2 cm)
- 3.5% NaCl solution (or other corrosive medium)
- **1,3-Dicyclohexylthiourea**
- Acetone
- Deionized water

Procedure:

- Prepare mild steel specimens by polishing with emery paper, washing with deionized water, degreasing with acetone, and drying.
- Record the initial weight of each specimen.
- Prepare a series of 3.5% NaCl solutions containing varying concentrations of **1,3-Dicyclohexylthiourea**. A blank solution with no inhibitor should also be prepared.
- Immerse the pre-weighed mild steel specimens in the respective solutions for a set period (e.g., 24 hours) at room temperature.
- After the immersion period, remove the specimens, clean them to remove corrosion products, wash with deionized water and acetone, and dry.
- Weigh the specimens to determine the weight loss.
- The inhibition efficiency (IE) can be calculated using the formula: $IE (\%) = [(W_0 - W_i) / W_0] \times 100$ Where W_0 is the weight loss in the blank solution and W_i is the weight loss in the inhibitor solution.

The mechanism of inhibition is attributed to the adsorption of the dicyclohexyl thiourea molecules onto the metal surface, forming a protective layer.

Synthesis of N,N'-Dicyclohexylcarbodiimide (DCC)

1,3-Dicyclohexylthiourea is a key precursor in the synthesis of N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in organic synthesis. A common method involves the oxidation of the thiourea.

Materials:

- **1,3-Dicyclohexylthiourea**

- n-hexane (solvent)

- V₂O₅-P₂O₅ catalyst

- Oxygen gas

Procedure:

- In a high-pressure autoclave, charge N,N'-dicyclohexylthiourea and n-hexane. A mass ratio of 1.8:1 for the thiourea to solvent can be used.
- Add the V₂O₅-P₂O₅ catalyst, with the amount being approximately 1% of the total material mass.
- Introduce oxygen into the autoclave. A mass ratio of 1:0.2 for the thiourea to oxygen is suggested.
- Pressurize the autoclave to 6 MPa and heat the mixture to 125°C.
- Maintain these conditions for 2 hours to facilitate the oxidation reaction.
- After the reaction, cool the mixture to 15°C and perform suction filtration.
- The filtrate can then be decolorized and subjected to vacuum distillation to obtain pure DCC.

This method has been reported to achieve a yield of 93.2% with a purity of 99.23%.

Role in Drug Development: Inhibition of Soluble Epoxide Hydrolase

Recent research has highlighted the potential of thiourea derivatives as inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs can be increased. While the urea analogue, 1,3-dicyclohexylurea, is a known sEH inhibitor, thiourea derivatives are being explored as they may offer improved solubility and bioavailability.

The inhibition of sEH by compounds like **1,3-dicyclohexylthiourea** represents a promising therapeutic strategy for conditions such as hypertension and inflammation. The general pathway is illustrated below.

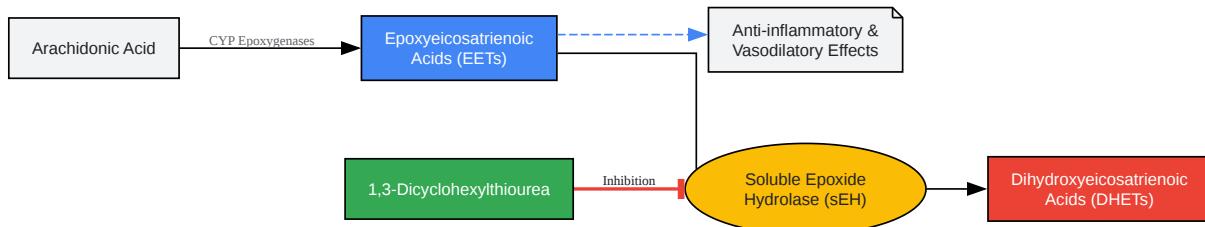
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Figure 1: The signaling pathway of soluble epoxide hydrolase (sEH) inhibition.

Future Perspectives

The unique structural and chemical properties of **1,3-dicyclohexylthiourea** position it as a compound of significant interest for future research and development. Its application as a corrosion inhibitor is well-established, and further studies could optimize its formulation for various industrial applications. In the realm of organic synthesis, its role as a precursor to DCC is critical, and new synthetic methodologies may further enhance its utility.

The most exciting prospects for **1,3-dicyclohexylthiourea** lie in the field of medicinal chemistry. As a potential inhibitor of sEH, it offers a promising scaffold for the development of novel therapeutics for cardiovascular and inflammatory diseases. Further investigation into its structure-activity relationship, pharmacokinetic profile, and *in vivo* efficacy is warranted to fully realize its therapeutic potential. Additionally, its ability to participate in hydrogen bonding makes it a candidate for applications in crystal engineering and the development of supramolecular assemblies.

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